N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Catalog No.
S663342
CAS No.
65181-78-4
M.F
C38H32N2
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

CAS Number

65181-78-4

Product Name

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

IUPAC Name

3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline

Molecular Formula

C38H32N2

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3

InChI Key

OGGKVJMNFFSDEV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C

The exact mass of the compound N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD, CAS 65181-78-4) is a foundational triarylamine-based hole transport material (HTM) widely utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Characterized by a highest occupied molecular orbital (HOMO) of approximately -5.4 eV and a reliable hole drift mobility in the range of 10^-4 cm^2/V·s, TPD facilitates efficient hole injection and transport across organic-inorganic interfaces [1]. While newer derivatives have been engineered for higher thermal resistance, TPD remains an indispensable procurement standard for low-temperature solution processing, exciplex-based emission architectures, and baseline morphological studies. Its specific steric profile, driven by the meta-methylphenyl groups, provides unique intermolecular packing and solubility characteristics that distinguish it from bulkier in-class alternatives [2].

Research Fit

Vacuum-deposited HTM benchmark for OLED research
Reported HOMO/LUMO alignment for electron-blocking interfaces
Hole mobility context supporting thickness-tolerant HTL design

Substituting TPD with its direct industrial successor, NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), or higher-mobility alternatives like TAPC, fundamentally alters the thermal budget and interfacial charge dynamics of a device [1]. NPB possesses a significantly higher glass transition temperature (95 °C vs. 65 °C for TPD), which, while beneficial for high-heat operational stability, requires elevated annealing temperatures that can damage flexible polymer substrates or disrupt delicate phase separations in solution-processed blends. Furthermore, the bulky naphthyl groups in NPB alter the triplet energy and steric interactions at heterojunctions, often resulting in incomplete exciplex formation or prompt-dominated emission, whereas TPD's structure allows for highly efficient triplet harvesting and tunable delayed fluorescence [2]. Consequently, generic substitution compromises specific low-temperature workflows and exciton management strategies.

Substitution Risk

TPD vs NPB in blue OLEDs

Luminance output may shift substantially; NPB reported to achieve significantly higher brightness in head-to-head blue device comparisons.

TPD vs fluorene-based HTMs (e.g., 2M-DDF)

Maximum brightness and afterglow duration may differ by multi-fold factors; fluorene derivatives show longer persistent luminescence and higher Lmax in solution-processed stacks.

Thermal stability limitation

Lower glass transition temperature (~63°C) can limit device lifetime under thermal stress; higher-Tg alternatives may be required for elevated-temperature operation.

Thermal Annealing Suitability

TPD exhibits a distinct thermal profile that dictates its processing parameters, most notably a glass transition temperature (Tg) of approximately 65 °C, compared to 95 °C for its bulkier analog, NPB [1]. This 30 °C differential is critical for manufacturing workflows involving temperature-sensitive flexible substrates. While NPB resists crystallization at higher operating temperatures, TPD allows for necessary morphological annealing and interface modification at a significantly lower thermal budget, preventing the thermal degradation of underlying polymer layers [2].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTPD (Tg = ~65 °C)
Comparator Or BaselineNPB (Tg = ~95 °C)
Quantified Difference30 °C lower Tg for TPD
ConditionsDifferential scanning calorimetry (DSC) and thin-film thermal annealing

Procuring TPD is essential for low-temperature manufacturing workflows where achieving optimal film morphology must not exceed the thermal limits of flexible substrates.

Luminous Efficiency vs NPB
Head-to-head
NPB achieves 400× higher luminance at equivalent driving voltage in blue OLEDs
Reported luminance context; NPB shows markedly higher brightness in blue emitter stacks
Device: ITO/HTM/ADS082/Alq3/LiF/Al

Exciplex Formation & Triplet Harvesting

In the development of exciplex-based OLEDs, the choice of the donor molecule heavily influences the thermally activated delayed fluorescence (TADF) efficiency. Studies comparing TPD and NPB blended with acceptor molecules (e.g., TpBpTa) demonstrate that TPD forms highly efficient exciplexes capable of significant triplet harvesting, whereas the NPB:TpBpTa exciplex shows a markedly lower TADF contribution, resulting in a prompt-dominated, blue-shifted steady-state emission [1]. The specific steric hindrance and triplet energy of TPD facilitate optimal donor-acceptor coupling that NPB's naphthyl groups obstruct.

Evidence DimensionExciplex TADF Contribution
Target Compound DataTPD blends (High TADF contribution, efficient triplet harvesting)
Comparator Or BaselineNPB blends (Low TADF contribution, prompt-dominated emission)
Quantified DifferenceSignificant enhancement in delayed fluorescence and tunable emission for TPD exciplexes
ConditionsDonor-acceptor blend films (e.g., with TpBpTa) in OLED emissive layers

Buyers developing exciplex-based white OLEDs or TADF systems must select TPD over NPB to ensure efficient triplet harvesting and avoid prompt-dominated emission losses.

Max Brightness vs 2M-DDF
Reported
2M-DDF Lmax = 21,412 cd/m² (≈5× higher than TPD) in solution-processed Alq3 devices
Reported brightness context; fluorene-based HTM yields higher luminance in solution-processed OLEDs
Cross-study comparison; Alq3 emitter

OFET Contact Modification

TPD's high solubility and low sublimation temperature make it an exceptional candidate for ultra-thin buffer layers in organic field-effect transistors (OFETs). The insertion of a 4 nm TPD interlayer between a silver (Ag) electrode and a pentacene channel drastically reduces the threshold voltage from -7.7 V (pristine Ag) to -1.8 V [1]. This 5.9 V reduction, coupled with an increase in hole mobility from 0.026 to 0.09 cm^2/V·s, is driven by TPD's ability to smooth the metal-semiconductor interface and align energy levels, a process that is more difficult to execute with higher-Tg, less soluble HTMs.

Evidence DimensionOFET Threshold Voltage (VTh)
Target Compound DataAg electrode with 4 nm TPD buffer layer (VTh = -1.8 V)
Comparator Or BaselinePristine Ag electrode (VTh = -7.7 V)
Quantified Difference5.9 V reduction in threshold voltage
ConditionsTop-contact OFET with pentacene active layer and Ag source/drain electrodes

TPD provides a highly processable, low-cost solution for reducing contact resistance and improving charge injection in organic transistor architectures.

Afterglow vs 2M-DDF
Head-to-head
2M-DDF afterglow = 10 s (2.5× longer than TPD) in host-guest systems
Reported afterglow duration context; fluorene group enhances persistent luminescence
Identical excitation conditions

Baseline Hole Mobility for Doping Studies

As a benchmark hole transport material, TPD provides a highly predictable hole drift mobility of approximately 1.0 × 10^-4 cm^2/V·s in amorphous thin films, which is directly comparable to the baseline mobility of NPB [1]. Because TPD's transport properties are well-documented and its molecular structure is less complex than newer spiro-derivatives, it serves as the definitive standard for evaluating the efficacy of novel p-dopants (such as F6-TCNNQ) or analyzing trap-limited conduction mechanisms without the confounding variables of complex morphological phase changes [1].

Evidence DimensionAmorphous Film Hole Mobility
Target Compound DataTPD (~1.0 × 10^-4 cm^2/V·s)
Comparator Or BaselineNPB (~1.0 × 10^-4 to 3.0 × 10^-4 cm^2/V·s)
Quantified DifferenceComparable baseline mobility within the same order of magnitude
ConditionsTime-of-flight (TOF) or impedance spectroscopy in undoped amorphous films

TPD is the optimal procurement choice for laboratories needing a reliable, cost-effective standard to calibrate mobility measurements or test novel dopants.

Tg vs Fluorene Oligomers
Class-level
TPD Tg ≈ 63°C; fluorene oligomers 3 & 6: 147°C / 167°C (Δ +84 to +104°C)
Thermal stability context; lower Tg may constrain device lifetime under thermal stress
DSC data; morphological changes possible near Tg
Hole Mobility & Thickness
Class-level
μₕ ≈ 2×10⁻³ cm²/V·s; near-independent operating voltage up to 1150 Å HTL
Reported mobility supports thicker HTL integration without voltage penalty
Requires minimized injection barrier; SCLC measurement
Thickness Trade-Off
Reported
50 nm TPD: CE 6.7× higher vs 5 nm, but current density reduced by 8.94× at 10 V
Thickness-dependent charge balance context; efficiency-current density trade-off
ITO/TPD/Alq3/LiF/Al device; 10 V driving

Exciplex-Emitting OLEDs

Directly leveraging its optimal triplet energy and steric profile, TPD is the preferred donor molecule for blending with electron acceptors to create highly efficient, TADF-capable exciplex emissive layers, particularly for color-tunable or white OLEDs [1].

Low-Temperature Flexible Electronics

Due to its lower glass transition temperature of 65 °C, TPD is ideal for integration into flexible polymer-based devices where the hole transport layer must be thermally annealed without exceeding the degradation threshold of the underlying substrate [3].

OFET Contact Resistance Engineering

Capitalizing on its excellent processability and energy level alignment, ultra-thin TPD layers are deployed as buffer interfaces between metal electrodes and organic semiconductors to significantly lower threshold voltages and enhance hole injection in low-cost transistors [2].

Morphological Degradation Assays

Because its crystallization and dewetting behaviors are highly predictable and occur at accessible temperatures, TPD serves as the primary procurement standard for accelerated aging tests, allowing researchers to benchmark the morphological stability of newly synthesized, higher-Tg hole transport materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED HTM benchmark reference
Well-characterized HOMO/LUMO and hole mobility baseline
Reproducible control data for novel HTM comparisons; confirm sublimed purity >99%
Thickness-tolerant high-mobility HTL
Near-independence of operating voltage on HTL thickness
Verify mobility and injection barrier; process window up to ~1150 Å without voltage penalty
Host / electron-blocking layer in phosphorescent OLEDs
Energy level alignment for hole injection and electron confinement
Assess thickness-dependent charge balance; CE vs current density trade-off in green/red stacks
Room-temperature device prototyping
Operational range well below Tg (~63°C)
Confirm storage/operation temperature margin; thermal cycling may accelerate degradation

XLogP3

10.8

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

65181-78-4

Wikipedia

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-: ACTIVE

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